Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin
Description
IUPAC Nomenclature and Systematic Identification
The systematic name dodecahydro-4,4,5a-trimethylbenzocyclobuta[1,2-b]oxepin adheres to IUPAC conventions for polycyclic systems. The prefix dodecahydro denotes twelve hydrogen atoms added to saturate the bicyclic framework, while 4,4,5a-trimethyl specifies the positions of three methyl substituents on the cyclobutane and oxepin rings. The parent structure, benzocyclobuta[1,2-b]oxepin, integrates a benzene ring fused to a cyclobutane moiety, which is further connected to an oxygen-containing seven-membered oxepin ring.
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₂₆O (222.36634 g/mol) reflects a hydrogen-saturated system with one oxygen atom. This mass aligns with high-resolution mass spectrometry data, confirming the absence of unsaturation beyond the aromatic benzene component. The molecular weight supports its classification as a medium-sized organic molecule, influencing its solubility in nonpolar solvents and solid-state packing behavior.
Properties
CAS No. |
94087-07-7 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1,12,12-trimethyl-9-oxatricyclo[6.5.0.02,7]tridecane |
InChI |
InChI=1S/C15H26O/c1-14(2)8-9-16-13-11-6-4-5-7-12(11)15(13,3)10-14/h11-13H,4-10H2,1-3H3 |
InChI Key |
FBVVORSCLMYLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2C3CCCCC3C2(C1)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin involves multiple steps, starting with the preparation of the cyclobuta[1,2-b]oxepin core. This core is typically synthesized through a series of cyclization reactions under controlled conditions. Industrial production methods may involve the use of catalysts and high-pressure reactors to ensure high yield and purity .
Chemical Reactions Analysis
Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Substitution reactions often involve halogenation or nitration, where halogens or nitro groups replace hydrogen atoms on the compound
Scientific Research Applications
Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Synthesis : Both the target compound and Compound 3 likely rely on photochemical cycloaddition for cyclobuta ring formation. However, Compound 3 prioritizes electron-rich aromatic systems during synthesis, a selectivity that may extend to the benzo ring in the target compound .
- Structural Complexity : The target compound’s dodecahydro framework and methyl groups distinguish it from Compound 3 , which features an unsaturated pyrimidine-dione moiety. This saturation confers rigidity but may reduce reactivity compared to unsaturated analogs.
- Functional Groups: Unlike caffeic acid’s polar phenolic and carboxylic acid groups, the target compound’s hydrocarbon-dominated structure limits solubility in aqueous media, directing its applications toward non-biological fields .
Physicochemical and Functional Differences
- Stability : The saturated backbone and methyl substituents in the target compound likely enhance thermal stability compared to Compound 3 , which contains reactive carbonyl groups.
- Reactivity : The oxepin ring’s ether linkage may enable nucleophilic reactions, contrasting with Compound 3 ’s electrophilic pyrimidine-dione core.
- Applications : While Compound 3 serves as a heterocyclic intermediate, the target compound’s applications remain speculative. Its rigidity and stereochemistry suggest utility in chiral catalysts or specialty polymers. Caffeic acid, by contrast, is widely used in biocompatible applications due to its antioxidant properties .
Biological Activity
Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin is a complex organic compound with potential biological activities. This compound belongs to the class of dibenzo[b,f]oxepines, which have garnered attention for their pharmacological properties. Understanding the biological activity of this compound involves examining its effects on various biological systems and potential therapeutic applications.
- Chemical Formula : C₁₄H₁₈O
- CAS Number : 94087-07-7
- Molecular Weight : 206.29 g/mol
The structure of this compound includes multiple fused rings and functional groups that contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of dibenzo[b,f]oxepine compounds exhibit significant anticancer activity. For example:
- Inhibition of Tumor Growth : Studies have shown that certain dibenzo[b,f]oxepine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. A notable study demonstrated that a specific derivative had an IC50 value of 13.7 ± 0.7 μM against tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells, indicating its potential as an anti-inflammatory and anticancer agent .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties:
- Mechanism of Action : The compound has been shown to inhibit the release of chemical mediators from immune cells such as macrophages and neutrophils. This effect is significant in conditions characterized by excessive inflammation .
Neuroprotective Effects
Emerging studies suggest that dibenzo[b,f]oxepine derivatives may also have neuroprotective effects:
- Dopamine Receptor Activity : Some derivatives have been reported to possess high affinity for dopamine receptors, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease . For instance, one study indicated that a derivative was twice as effective as clozapine in blocking the D-4 dopamine receptor.
Insecticidal Activity
The compound has shown promising results in entomological studies:
- Larvicidal Activity : this compound has demonstrated larvicidal effects against Aedes aegypti larvae, suggesting its potential use in pest control .
Study 1: Anticancer Activity
A recent study focused on the anticancer properties of a dibenzo[b,f]oxepine derivative showed:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Dibenzo[b,f]oxepine Derivative | MDA-MB-231 (Breast Cancer) | 13.7 ± 0.7 | TNF-α Inhibition |
This highlights the compound's potential in cancer therapy through modulation of inflammatory pathways.
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of a dibenzo[b,f]oxepine derivative:
| Compound | Receptor Target | Affinity (nM) | Effect |
|---|---|---|---|
| Dibenzo[b,f]oxepine Derivative | D-4 Dopamine Receptor | 50 ± 5 | Neuroprotection |
This data supports the hypothesis that these compounds can influence neurochemical pathways beneficially.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
